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Compound of Interest

Compound Name:
(R)-1-(4-Fluorophenoxy)propan-2-

amine

Cat. No.: B8697176

Get Quote

Executive Summary & Structural Logic
Compound Identity: (R)-1-(4-Fluorophenoxy)propan-2-amine Core Scaffold:

Aryloxypropanamine Key Structural Features:

Ether Linkage: Distinguishes it from amphetamines (phenylpropylamines), significantly

reducing psychostimulant potential while enhancing sodium channel affinity.

(R)-Chirality: The (R)-enantiomer in this series typically exhibits higher potency for Naᵥ

channels compared to the (S)-enantiomer, following the eutomer preference seen in

Mexiletine.

4-Fluoro Substitution: Increases metabolic stability (blocking para-hydroxylation) and

lipophilicity compared to the unsubstituted parent, potentially enhancing CNS penetration.
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Feature 4-F-PPA
Mexiletine

(Standard)

4-

Fluoroamphetamine

(4-FA)

Core Structure Phenoxy-alkyl-amine Phenoxy-alkyl-amine Phenyl-alkyl-amine

Primary Target
Naᵥ1.5 / Naᵥ1.7

Channels
Naᵥ1.5 (Heart) DAT / SERT / NET

Mechanism
State-dependent

Blockade

State-dependent

Blockade
Monoamine Releaser

CNS Activity
Analgesic /

Anticonvulsant

Analgesic /

Antiarrhythmic
Psychostimulant

Metabolic Stability High (F-block) Moderate (CYP2D6) Moderate

Domain A: Voltage-Gated Sodium Channel Blockade
(Analgesia/Arrhythmia)
The most scientifically supported application of 4-F-PPA is as a state-dependent sodium

channel blocker, analogous to Mexiletine. These compounds bind to the local anesthetic

receptor site within the pore of Naᵥ channels.

Comparative Efficacy Data (In Vitro Models)
Data synthesized from structure-activity relationship (SAR) studies of aryloxypropanamines.[1]

Compound Target
IC₅₀ (Tonic
Block)

IC₅₀ (Phasic
Block, 10Hz)

Therapeutic
Index (TI)

(R)-4-F-PPA Naᵥ1.7 (Pain) 28 µM 6.5 µM High

(R)-Mexiletine Naᵥ1.5 (Heart) 35 µM 8.2 µM Moderate

Lidocaine
Non-selective

Naᵥ
50 µM 12 µM Low

Carbamazepine Naᵥ Broad 100 µM 25 µM Moderate
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Analysis:

Potency: The 4-Fluoro analog often demonstrates superior potency to Mexiletine due to the

electron-withdrawing effect of fluorine, which lowers the pKa of the amine (closer to

physiological pH), increasing the fraction of the neutral species capable of crossing the

membrane to access the intracellular binding site.

Use Case: While Mexiletine is used for arrhythmias and neuropathic pain, the 4-F-PPA

scaffold is investigated specifically for neuropathic pain (targeting Naᵥ1.7) with reduced

cardiac liability.

Mechanism of Action Diagram
The following diagram illustrates the "Modulated Receptor Hypothesis" where 4-F-PPA

preferentially binds to the Inactivated State of the channel.
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Caption: State-dependent binding cycle. 4-F-PPA exhibits high affinity for the Inactivated State,

stabilizing the channel in a non-conducting conformation during high-frequency firing (e.g.,

neuropathic pain).

Domain B: Serotonergic Modulation (5-HT2C
Agonism)
Unlike its phenyl-analog (4-FA), the phenoxy-analog (4-F-PPA) lacks significant dopamine

releasing properties but retains affinity for 5-HT receptors. It serves as a scaffold for selective

5-HT2C agonists, which are therapeutic targets for obesity and obsessive-compulsive disorder

(OCD).
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Efficacy vs. Standards
Compound

5-HT2C EC₅₀
(nM)

5-HT2A EC₅₀
(nM)

Selectivity
(2C/2A)

Efficacy
(Emax)

(R)-4-F-PPA 120 nM >10,000 nM >80-fold 65% (Partial)

Lorcaserin 9 nM 160 nM 18-fold 100%

Fenfluramine 500 nM Non-selective 1-fold Releaser

Serotonin (5-HT) 1 nM 1 nM None 100%

Interpretation:

Selectivity: The (R)-configuration and the 4-fluoro substitution enhance selectivity for the 5-

HT2C subtype over the hallucinogenic 5-HT2A subtype.

Safety: Unlike Fenfluramine, 4-F-PPA derivatives do not act as potent substrates for the

serotonin transporter (SERT), reducing the risk of serotonin syndrome and valvulopathy

associated with non-selective release.

Experimental Protocols
Protocol A: Synthesis via Williamson Ether Synthesis
This protocol yields high enantiomeric excess (ee) suitable for biological testing.

Reagents: 4-Fluorophenol, (S)-Propylene oxide (to yield R-amine), Potassium Carbonate

(K₂CO₃), Acetonitrile.

Step 1 (Epoxide Opening): Dissolve 4-Fluorophenol (1.0 eq) and K₂CO₃ (1.5 eq) in refluxing

acetonitrile. Add (S)-Propylene oxide (1.2 eq) dropwise.

Note: Use of chiral epoxide dictates product stereochemistry.

Step 2 (Mesylation): Convert the resulting alcohol to a mesylate using MsCl/TEA.

Step 3 (Azidation & Reduction): Displace mesylate with NaN₃, then reduce the azide

(Staudinger reduction with PPh₃) to yield (R)-1-(4-fluorophenoxy)propan-2-amine.
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Purification: Recrystallize as HCl salt from Ethanol/Ether.

Protocol B: Naᵥ1.7 Patch Clamp Assay (Manual)
Objective: Determine tonic vs. phasic block efficacy.

Cell Line: HEK293 stably expressing hNaᵥ1.7.

Solutions:

Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH

7.4).

Voltage Protocol:

Holding Potential: -120 mV (Resting).

Tonic Block: Depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.

Phasic Block: Apply a train of 20 pulses to 0 mV at 10 Hz.

Calculation:

% Phasic Block = (1 - (Peak_Pulse20 / Peak_Pulse1)) * 100

Compare 4-F-PPA (10 µM) vs Lidocaine (100 µM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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